Lithium triisopropyl 2-(5-methoxypyridyl)borate
Overview
Description
Lithium triisopropyl 2-(5-methoxypyridyl)borate is a chemical compound with the molecular formula C15H27BLiNO4 and a molecular weight of 303.13 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of Lithium triisopropyl 2-(5-methoxypyridyl)borate typically involves the reaction of triisopropyl borate with 2-(5-methoxypyridyl)lithium under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lithium triisopropyl 2-(5-methoxypyridyl)borate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form corresponding borate esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the lithium atom is replaced by other metal ions or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium triisopropyl 2-(5-methoxypyridyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium triisopropyl 2-(5-methoxypyridyl)borate involves its interaction with molecular targets through its boron and lithium atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Lithium triisopropyl 2-(5-methoxypyridyl)borate can be compared with similar compounds such as:
Lithium triisopropyl 2-(5-methylpyridyl)borate: Similar in structure but with a methyl group instead of a methoxy group.
Lithium triisopropyl 2-(6-methoxypyridyl)borate: Similar but with the methoxy group at the 6-position instead of the 5-position.
These compounds share similar chemical properties but differ in their specific reactivity and applications due to the differences in their substituent groups.
Biological Activity
Lithium triisopropyl 2-(5-methoxypyridyl)borate (LTB) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H27BLiNO4
- Molecular Weight : 303.13 g/mol
- CAS Number : 1256364-38-1
The compound is synthesized through the reaction of triisopropyl borate with 2-(5-methoxypyridyl)lithium, typically in an inert atmosphere using solvents like tetrahydrofuran (THF) to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interactions mediated by the lithium and boron atoms. These interactions can form stable complexes with various biomolecules, influencing numerous biochemical pathways. The exact molecular targets and pathways remain under investigation, but they are believed to involve nucleophilic attacks in chemical reactions, particularly in the context of organic synthesis and medicinal chemistry .
1. Drug Development
Research indicates that LTB may have therapeutic applications, particularly in drug development processes. Its stability and reactivity make it a suitable candidate for creating complex organic molecules that could serve as pharmaceutical agents .
2. Suzuki-Miyaura Coupling Reactions
Lithium triisopropyl borates, including LTB, have been effectively utilized as nucleophiles in Suzuki-Miyaura coupling reactions. These reactions are crucial in synthesizing a wide range of heterocyclic compounds, which are often biologically active. Studies demonstrate that LTB can couple with various electrophiles under mild conditions, yielding good to excellent product yields .
Case Study 1: Stability and Reactivity
A study published in Organic Letters demonstrated that LTBs are remarkably stable at room temperature under air, maintaining their reactivity even after prolonged storage. This stability allows for the efficient coupling of sensitive substrates without significant degradation, making LTB a valuable reagent in synthetic organic chemistry .
Case Study 2: Biological Activity Assessment
Research on the biological activity of LTB is still emerging. Preliminary investigations suggest that compounds derived from LTB may exhibit anti-inflammatory properties and potential neuroprotective effects, although comprehensive studies are necessary to fully elucidate these activities .
Comparative Analysis
Compound Name | Structure Similarity | Biological Activity | Stability |
---|---|---|---|
Lithium triisopropyl 2-(5-methylpyridyl)borate | Similar structure with a methyl group | Moderate activity in organic synthesis | High |
Lithium triisopropyl 2-(6-methoxypyridyl)borate | Similar structure with methoxy at a different position | Emerging applications in drug synthesis | High |
Properties
IUPAC Name |
lithium;(5-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-9-8-14(18-7)10-17-15;/h8-13H,1-7H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLHSQKCIJQZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682081 | |
Record name | Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256364-38-1 | |
Record name | Borate(1-), (5-methoxy-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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